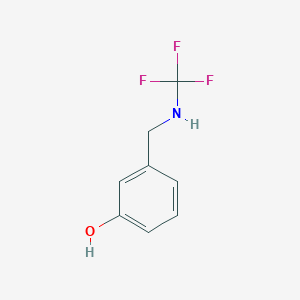
3-Amino-5-(bromomethyl)-4-methyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- is a heterocyclic organic compound It features a furanone ring, which is a five-membered lactone, with various substituents including an amino group, a bromomethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- typically involves multi-step organic reactions. One common method includes the bromination of a precursor furanone compound followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the substitution reaction. The reactions are usually carried out in solvents like dichloromethane or ethanol under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromomethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the bromomethyl group under mild conditions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its bioactive properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2(3H)-furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 3-amino-5-methyl-: Lacks the bromomethyl group, resulting in different reactivity and applications.
2(3H)-Furanone, 3-bromo-5-(bromomethyl)dihydro-4-methyl-: Contains an additional bromine atom, which can further enhance its reactivity.
2(3H)-Furanone, 3-amino-5-(chloromethyl)dihydro-4-methyl-: The chlorine substituent alters the compound’s reactivity compared to the bromine analog.
Uniqueness
2(3H)-Furanone, 3-amino-5-(bromomethyl)dihydro-4-methyl- is unique due to the presence of both an amino group and a bromomethyl group on the furanone ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H10BrNO2 |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
3-amino-5-(bromomethyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-3-4(2-7)10-6(9)5(3)8/h3-5H,2,8H2,1H3 |
InChI Key |
SZPGMQZJKPWXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)C1N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


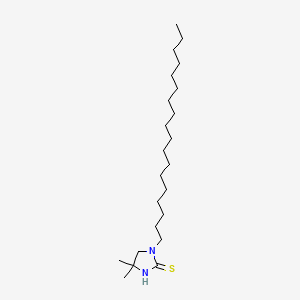

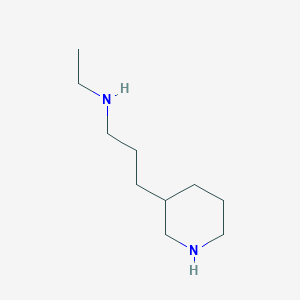
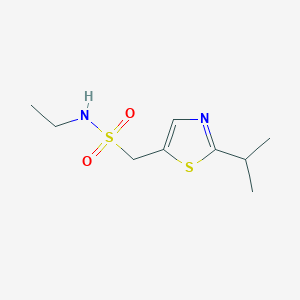
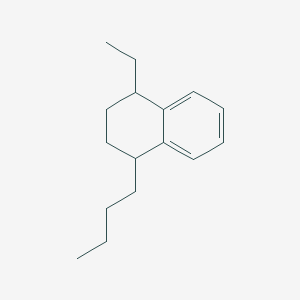
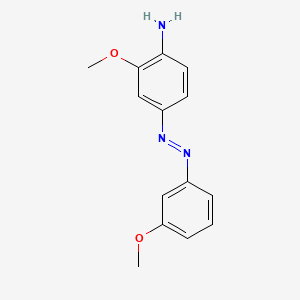

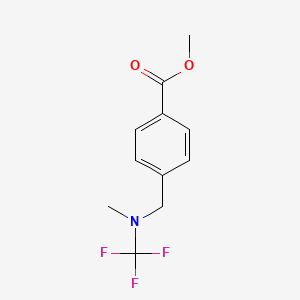
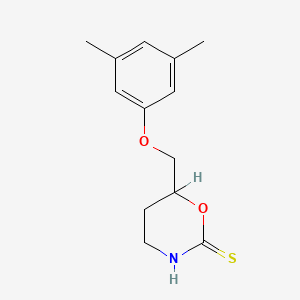
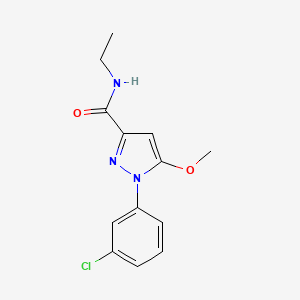
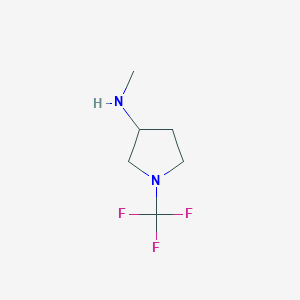
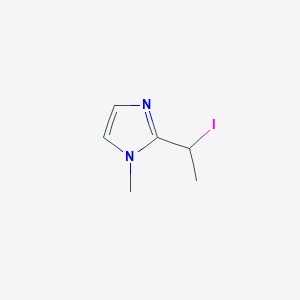
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
